molecular formula C18H24N4O B3726421 2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone

2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone

Cat. No.: B3726421
M. Wt: 312.4 g/mol
InChI Key: ITVQXHAHERHVOX-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPIP is a heterocyclic compound that contains a pyrimidine ring and a piperazine ring, which makes it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been found to modulate the serotonin system, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been found to modulate the activity of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of this compound is that it is not very water-soluble, which may limit its applications in certain experiments.

Future Directions

There are several potential future directions for research on 2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone. One area of interest is the development of this compound-based drugs for the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of interest is the study of this compound's effects on ion channels, which may have implications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-5-ethyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-3-16-14(2)19-18(20-17(16)23)22-11-9-21(10-12-22)13-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVQXHAHERHVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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